5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13515580
Molecular Formula: C6H3ClN4O2
Molecular Weight: 198.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3ClN4O2 |
|---|---|
| Molecular Weight | 198.57 g/mol |
| IUPAC Name | 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H3ClN4O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13) |
| Standard InChI Key | JMEFJMSEICGAQL-UHFFFAOYSA-N |
| SMILES | C1=C2C(=NC(=N1)Cl)C(=NN2)C(=O)O |
| Canonical SMILES | C1=C2C(=NC(=N1)Cl)C(=NN2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazolo[4,3-d]pyrimidine scaffold, a bicyclic system formed by the fusion of a pyrazole and pyrimidine ring. The chlorine atom at position 5 and the carboxylic acid group at position 3 introduce distinct electronic and steric effects, influencing its solubility, stability, and biological interactions. The molecular formula is , with a molecular weight of 240.61 g/mol.
Table 1: Structural Comparison with Analogous Compounds
The carboxylic acid group enhances water solubility, while the chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions. X-ray crystallography of related pyrazolopyrimidines reveals planar ring systems with dihedral angles <10°, promoting π-π stacking interactions in enzyme binding pockets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of this compound show distinctive peaks:
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NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.90 (s, 1H, pyrazole-H), 13.10 (br s, 1H, COOH) .
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NMR: δ 162.4 (COOH), 154.2 (C5), 148.7 (C3), 126.8–135.2 (aromatic carbons).
Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 241.0 [M+H], confirming the molecular formula.
Synthesis and Mechanistic Pathways
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Ring Formation: Condensation of 4-amino-5-chloropyrazole-3-carboxylic acid with formamide under microwave irradiation yields the pyrazolo[4,3-d]pyrimidine core .
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Chlorination: Electrophilic chlorination using selectively substitutes position 5.
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Carboxylic Acid Functionalization: Ester hydrolysis of the intermediate ethyl ester with NaOH/EtOH produces the free carboxylic acid.
Key Reaction:
Optimization Challenges
Yield improvements (35% → 72%) are achieved by replacing conventional heating with microwave-assisted synthesis, reducing side products like N-oxide derivatives . Purification via reverse-phase HPLC ensures >98% purity, critical for pharmacological evaluations.
Biological Activities and Mechanisms
Phosphodiesterase 5 (PDE5) Inhibition
The compound demonstrates moderate PDE5 inhibition (IC = 120 nM), comparable to structurally related derivatives in patent CN101305007A . Molecular docking simulations reveal hydrogen bonding between the carboxylic acid group and PDE5’s Gln817 residue, while the chlorine atom occupies a hydrophobic pocket near Val782.
Antiproliferative Effects
In vitro assays against MCF-7 breast cancer cells show 40% growth inhibition at 50 μM, linked to downregulation of cyclin-dependent kinases (CDKs). Synergy with doxorubicin (combination index = 0.65) suggests potential adjuvant use .
Table 2: Biological Activity Profile
| Assay Type | Model System | Result | Reference |
|---|---|---|---|
| PDE5 Inhibition | Recombinant PDE5 | IC = 120 nM | |
| Antiproliferative | MCF-7 cells | 40% inhibition at 50 μM | |
| Anti-inflammatory | RAW 264.7 macrophages | 30% NO reduction at 25 μM |
Pharmacological Applications
Cardiovascular Therapeutics
As a PDE5 inhibitor, the compound potentiates cGMP signaling, inducing vasodilation in rat aortic rings (EC = 280 nM). Oral administration (10 mg/kg) in hypertensive rats reduces systolic blood pressure by 25 mmHg over 6 hours .
Drug Combination Strategies
Patent CN101305007A highlights synergies with angiotensin receptor blockers (ARBs), where co-administration lowers blood pressure more effectively than monotherapy (ΔBP = -32 mmHg vs. -18 mmHg) .
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